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Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-

Cat. No.: B3060424
CAS No.: 35146-75-9
M. Wt: 377.4 g/mol
InChI Key: VWAPAZBPOSWCSD-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amine Chemistry and Related Molecular Architectures

Substituted amines are a cornerstone of organic chemistry, forming the basis for a vast array of pharmaceuticals, agrochemicals, and materials. The parent compound, dibenzylamine (B1670424), is a secondary amine that serves as a versatile intermediate in organic synthesis. wikipedia.orgguidechem.com It is used in the production of rubber accelerators and as a precursor for more complex molecules. guidechem.com The fundamental structure consists of a nitrogen atom bonded to the methylene (B1212753) carbons of two benzyl (B1604629) groups.

The chemical reactivity and physical properties of dibenzylamine can be significantly altered by introducing substituents onto the aromatic rings. These modifications can influence the molecule's basicity, nucleophilicity, and solubility, as well as its interactions with biological targets or other molecules. The study of substituted N-aryl benzylamines, for instance, has revealed potent and selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3, highlighting the therapeutic potential of this class of compounds. nih.gov

The broader family of benzylamines, including the primary amine benzylamine (B48309), are recognized as important precursors in organic chemistry. wikipedia.org The addition of functional groups to the benzyl moiety allows for the fine-tuning of molecular properties, a fundamental concept in medicinal chemistry and materials science.

Significance of Methoxy (B1213986) Substitution Patterns in Dibenzylamine Derivatives

The methoxy group (-OCH3) is a prevalent substituent in natural products and synthetic drugs. nih.gov Its presence can have a profound impact on a molecule's biological activity and physicochemical properties. nih.govyoutube.comdrughunter.com Methoxy groups are known to influence ligand-target binding, absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net

In the case of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, the six methoxy groups are expected to significantly alter its characteristics compared to the unsubstituted parent compound. The 3,4,5-trimethoxy substitution pattern on each phenyl ring is particularly interesting. This arrangement is found in several biologically active natural products and synthetic compounds. The methoxy groups are electron-donating, which increases the electron density of the aromatic rings and can influence the molecule's reactivity and intermolecular interactions.

The table below summarizes some of the key roles of methoxy groups in chemical compounds, which are relevant to understanding the potential properties of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-.

Property InfluencedEffect of Methoxy Substitution
Ligand-Target Binding Can enhance binding affinity through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net
Physicochemical Properties Affects solubility, lipophilicity, and electronic properties. nih.govresearchgate.net
Metabolic Stability Can be a site for O-demethylation, influencing the compound's metabolic fate. researchgate.net
Molecular Conformation The steric bulk of multiple methoxy groups can influence the overall shape of the molecule.

Evolution of Academic Inquiry into Hexa-substituted Dibenzylamines

While specific research on Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is not widely documented in publicly available literature, the academic interest in polysubstituted aromatic compounds provides a context for its potential significance. The synthesis and study of highly substituted molecules are driven by the desire to create compounds with novel properties and functionalities. For example, research into hexa-substituted carpyridines has explored how molecular shape influences self-assembly into supramolecular polymers. chemrxiv.org

The challenges associated with the synthesis of polysubstituted compounds, such as achieving regioselectivity, often drive innovation in synthetic methodologies. The development of methods for the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans is an example of the efforts to control the placement of multiple substituents on a heterocyclic core. researchgate.net

The academic inquiry into such complex molecules is often propelled by the potential for discovering new materials with unique optical or electronic properties, or new therapeutic agents with high potency and selectivity. The dense functionalization of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- with six methoxy groups places it at the intersection of synthetic chemistry, medicinal chemistry, and materials science, making it a theoretically fascinating, albeit underexplored, compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO6 B3060424 Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- CAS No. 35146-75-9

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-10,21H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAPAZBPOSWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188641
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35146-75-9
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035146759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

Chemo-selective Amination Pathways for Dibenzylamine (B1670424) Core Formation

The formation of the central dibenzylamine core requires the construction of two C-N bonds. Several chemo-selective pathways have been explored to achieve this transformation efficiently.

Reductive amination of carbonyl compounds is a highly effective and widely used method for synthesizing amines. mdpi.com This approach involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) in the presence of a reducing agent. mdpi.com For the synthesis of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, the direct reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with ammonia serves as a primary route. The reaction proceeds in two main steps: the initial formation of an imine intermediate via condensation of the aldehyde and ammonia, followed by the reduction of the imine to the corresponding amine. rsc.org

This process can lead to a mixture of the primary amine (3,4,5-trimethoxybenzylamine) and the desired secondary amine (Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-). The primary amine, once formed, can react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the final product. Control over the reaction conditions is critical to maximize the yield of the secondary amine.

Various catalysts and reaction conditions have been studied for the reductive amination of benzaldehyde (B42025) derivatives. google.comresearchgate.net Catalytic hydrogenation using heterogeneous catalysts is a common method. rsc.org A patent for the preparation of dibenzylamine from benzaldehyde and ammonia highlights the use of a palladium-based catalyst. google.com The reaction is typically carried out under hydrogen pressure in a solvent such as methanol. google.com The conversion of benzaldehyde can be high, with the yield of dibenzylamine reaching approximately 85% under optimized conditions. google.com

CatalystSubstrateReagentsConditionsYield
5% Pd/CBenzaldehydeAmmonia, H₂3.0 MPa, Methanol~85% google.com
Raney Ni, Ru/C, etc.BenzaldehydeAmmonia, H₂Slurry reactor, solvent-freeBy-products observed researchgate.net
Co-Im/SiO₂p-Methoxybenzaldehyden-Butylamine, H₂100 bar, 100°C, Methanol72-96% mdpi.com

An alternative pathway to the dibenzylamine core is through the nucleophilic substitution of a 3,4,5-trimethoxybenzyl halide with ammonia. chemguide.co.uk In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the halide ion. youtube.comyoutube.com The initial product is the corresponding primary ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield 3,4,5-trimethoxybenzylamine (B102388). chemguide.co.uk

A significant challenge with this method is controlling the extent of alkylation. The primary amine product is also a nucleophile and can compete with ammonia to react with the benzyl (B1604629) halide, leading to the formation of the desired secondary amine, Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. chemguide.co.uk This process can continue, potentially forming the tertiary amine and even a quaternary ammonium salt. chemguide.co.uklibretexts.org To favor the formation of the secondary amine, the stoichiometry of the reactants must be carefully controlled. Using the primary amine as the starting nucleophile instead of ammonia can directly lead to the secondary amine.

The reaction is typically performed by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk While effective, this method is often criticized from a green chemistry perspective due to the use of halogenated compounds and the generation of halide salt waste. rsc.orgdtic.mil

Modern synthetic chemistry offers sophisticated methods for C-N bond formation, including palladium-catalyzed cross-coupling reactions. While traditionally used for aryl halides, these methods are being extended to other substrates. Palladium-catalyzed reactions could offer a pathway to Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, for instance, by coupling 3,4,5-trimethoxybenzylamine with a 3,4,5-trimethoxybenzyl halide or a related derivative.

Palladium catalysts are known to facilitate the C-H activation of aliphatic amines for the synthesis of nitrogen-containing heterocycles. nih.gov Furthermore, palladium-catalyzed C-H activation has been used for the benzylation of carboxylic acids with toluene (B28343). labxing.com An unprecedented palladium-catalyzed C-benzylation rearrangement reaction has been reported for the direct synthesis of benzyl-substituted anilines, demonstrating the potential for forming C-C bonds adjacent to an amino group. nih.govresearchgate.net The direct palladium-catalyzed C-H amination of a benzylic position is a challenging but highly desirable transformation that could provide a more atom-economical route to the target molecule. Palladacycles are often key intermediates in these C-H functionalization reactions. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic method to be practically useful, especially for industrial applications, it must be scalable. researchgate.net This requires careful optimization of reaction parameters to maximize yield and minimize costs and waste.

In the context of reductive amination, key variables include temperature, hydrogen pressure, catalyst type and loading, solvent, and the ratio of reactants. google.com For the synthesis of dibenzylamine from benzaldehyde, a pressure of 1.0-5.0 MPa and a temperature of 10-100 °C are cited. google.com The choice of catalyst is crucial; while precious metal catalysts like palladium are highly active, alternatives such as Raney Nickel are also used, though they may lead to different by-product profiles. google.comresearchgate.net Minimizing the formation of by-products like the corresponding benzyl alcohol or tertiary amines is a primary goal of optimization. researchgate.net

For nucleophilic substitution routes, optimization involves controlling the stoichiometry to prevent over-alkylation. Using a large excess of ammonia can favor the primary amine, whereas adjusting the ratio of benzyl halide to amine nucleophile is necessary to target the secondary amine. chemguide.co.uk Solvent choice and temperature also play significant roles in reaction rates and selectivity.

Scalable syntheses also benefit from simplified purification procedures. Methods that yield a product that can be isolated by precipitation and filtration are often preferred over those requiring extensive chromatography. rsc.org

Regioselective Synthesis of Asymmetrically Substituted Dibenzylamine Analogues

The synthesis of asymmetrically substituted dibenzylamines, where the two benzyl groups have different substitution patterns, requires a regioselective approach. This cannot be achieved by the direct dimerization methods described in sections 2.1.1 and 2.1.2.

A common strategy involves a stepwise synthesis. First, a primary amine, such as 3,4,5-trimethoxybenzylamine, is synthesized. This primary amine is then used as the nucleophile in a subsequent reaction with a different, appropriately substituted benzyl halide or aldehyde. For example, reacting 3,4,5-trimethoxybenzylamine with a different benzaldehyde derivative via reductive amination would yield an asymmetrically substituted dibenzylamine.

Palladium-catalyzed methods can also be adapted for asymmetric synthesis. Sequential processes featuring the asymmetric synthesis of an intermediate followed by further functionalization can provide access to optically active products. nih.gov For instance, a palladium-catalyzed allylic amination could be envisioned as a step toward creating a chiral dibenzylamine analogue. nih.gov Dual enantioselective control, using chiral ligands derived from natural products, has been successfully applied in various asymmetric syntheses, including alkylations and hydrogenations, which could be adapted for producing chiral, asymmetrically substituted dibenzylamine analogues. nih.gov

Green Chemistry Principles Applied to Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- Synthesis

Applying green chemistry principles to the synthesis of fine chemicals is of growing importance. rsc.org The goal is to maximize reactant efficiency and minimize waste and the use of hazardous materials. dtic.milrsc.org

When comparing the primary synthetic routes, reductive amination is generally considered a greener approach than nucleophilic substitution with benzyl halides. rsc.org Reductive amination, particularly when using catalytic hydrogenation, has high atom economy, with water being the only major byproduct. rsc.org In contrast, the halide substitution method generates a stoichiometric amount of salt waste (e.g., ammonium bromide), which requires disposal. chemguide.co.uk Furthermore, the production of benzyl halides often involves the use of halogenated reagents, which can be environmentally persistent and toxic. dtic.mil

Efforts to develop greener synthetic processes focus on several areas:

Catalysis: Using heterogeneous catalysts that can be easily recovered and reused.

Solvents: Employing environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. google.com

Raw Materials: Sourcing starting materials from renewable feedstocks. Lignin (B12514952), for example, is a source of aromatic aldehydes that can be used in reductive amination reactions. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org

By selecting pathways like catalytic reductive amination and optimizing them to use recoverable catalysts and greener solvents, the synthesis of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- can be aligned with the principles of sustainable chemical manufacturing.

Mechanistic Investigations of Chemical Transformations Involving Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

Detailed Reaction Kinetics and Mechanistic Pathways of Functionalization

The functionalization of Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy-, is characterized by the high electron density of its aromatic rings and the nucleophilicity of the central nitrogen atom. Mechanistic studies, while not abundant for this specific molecule, can be inferred from related dibenzylamine structures. The kinetics of such reactions are significantly influenced by the electronic and steric properties imparted by the six methoxy (B1213986) groups.

A common functionalization reaction for secondary amines is nitrosation. A kinetic study on the parent compound, dibenzylamine (DBzA), revealed that its nitrosation to form N-nitrosodibenzylamine (NDBzA) follows first-order kinetics concerning the amine and second-order kinetics with respect to nitrite. nih.gov The reaction rate is highly pH-dependent, with optimal rates observed around the pKa of nitrous acid. nih.gov For Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, the electron-donating nature of the methoxy groups is expected to increase the nucleophilicity of the nitrogen atom, leading to a significant acceleration of the reaction rate compared to the unsubstituted analogue.

The mechanistic pathway for many functionalization reactions involves the initial nucleophilic attack of the amine nitrogen. For instance, in three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate, the reaction course is complex and highly dependent on structural features and reaction conditions, proceeding through various imine and phosphonate (B1237965) intermediates. mdpi.com In the case of the hexamethoxy derivative, the increased nucleophilicity would favor the initial addition step, potentially altering the distribution of intermediates and final products.

Another functionalization route is C-H activation, such as the iridium-catalyzed C-H alkynylation of primary benzylamines. rsc.org While Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is a secondary amine, similar principles of directed C-H activation could apply. The methoxy groups would strongly direct ortho-lithiation or metalation, providing a regioselective pathway for introducing new functional groups onto the aromatic rings. The mechanism would proceed via the formation of an organometallic intermediate, with the rate and regioselectivity being dictated by the electronic activation from the methoxy substituents.

Table 1: Comparison of Kinetic Parameters in the Nitrosation of Dibenzylamine and Predicted Effects for its Hexamethoxy Derivative.
Kinetic ParameterDibenzylamine (Experimental) nih.govDibenzylamine, 3,4,5,3',4',5'-hexamethoxy- (Predicted)
Order with respect to AmineFirst-orderLikely First-order
Order with respect to NitriteSecond-orderLikely Second-order
Relative Rate Constant (k)Baseline (e.g., k_ref)Significantly higher (k >> k_ref)
Reason for Predicted Change-Increased electron density on the nitrogen atom from six electron-donating methoxy groups enhances its nucleophilicity.

Influence of Methoxy Substituents on Amine Reactivity and Selectivity

The six methoxy groups on the two phenyl rings are the dominant structural feature governing the reactivity and selectivity of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. These groups are powerful electron-donating groups (EDGs) through resonance, significantly increasing the electron density of the aromatic system and, by induction, the nucleophilicity and basicity of the amine nitrogen.

Enhanced Nucleophilicity: The primary influence of the methoxy substituents is the enhancement of the nitrogen's nucleophilic character. In studies of related systems, anilines bearing electron-donating methoxy groups have been shown to be well-tolerated and sometimes exhibit enhanced reactivity in catalytic reactions, such as nickel-catalyzed amination. acs.org This increased reactivity is attributed to the greater availability of the nitrogen lone pair for bonding. Consequently, Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is expected to be a much stronger nucleophile than unsubstituted dibenzylamine, reacting more readily with electrophiles.

Regioselectivity in Aromatic Substitution: The methoxy groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. With methoxy groups at the 3, 4, and 5 positions, the remaining ortho positions (2 and 6) on each ring become highly activated. This provides a powerful tool for controlling the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts acylation, which would be expected to occur exclusively at these activated positions.

Steric Effects: The presence of two bulky 3,4,5-trimethoxybenzyl groups introduces considerable steric hindrance around the nitrogen atom. This steric bulk can influence selectivity by disfavoring reactions that require a sterically unencumbered approach to the nitrogen or the adjacent C-H bonds. In some cases, this can lead to unexpected reaction pathways or a decrease in reaction rates despite favorable electronic effects. For example, while electronically activated, the steric hindrance might slow the rate of N-alkylation with bulky electrophiles.

Table 2: Influence of Hexamethoxy Substitution on Reactivity.
PropertyEffect of 3,4,5,3',4',5'-Hexamethoxy SubstitutionChemical Consequence
Nucleophilicity Strongly IncreasedFaster reaction rates with electrophiles (e.g., alkyl halides, acyl chlorides).
Basicity Strongly IncreasedHigher pKa of the conjugate acid; readily forms salts with weak acids.
Regioselectivity (Aromatic Rings) High Activation of 2, 6, 2', and 6' positionsHighly selective electrophilic aromatic substitution at positions ortho to the benzyl (B1604629) group.
Steric Hindrance Significantly IncreasedMay decrease rates for sterically demanding reactions at the nitrogen center; can enhance selectivity.

Catalytic Activity of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- and Its Derivatives in Organic Reactions

Dibenzylamine and its derivatives can serve as important components in catalytic systems, either as ligands for metal catalysts or as organocatalysts themselves. The unique electronic and steric properties of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- make it a promising candidate for such applications.

Unsubstituted dibenzylamine has been shown to have significant effects on the activity and stereoselectivity of certain metal-catalyzed reactions, such as the diastereodivergent [3+2] annulation of aromatic aldimines with alkenes. researchgate.net In such cases, the amine can act as a ligand, a proton shuttle, or a Brønsted base to modulate the catalytic cycle.

As a Ligand for Metal Catalysis: The hexamethoxy derivative, with its highly electron-rich nature, can function as a potent electron-donating ligand for transition metals. This property can be used to stabilize metal centers in high oxidation states or to increase the catalytic activity of metals in processes like cross-coupling reactions by promoting the reductive elimination step. The significant steric bulk would also be expected to influence the stereoselectivity of reactions, potentially creating a chiral pocket around the metal center if the ligand were appropriately modified.

As an Organocatalyst: The increased basicity of the nitrogen atom makes Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- a strong Brønsted base. It could be employed as an organocatalyst in reactions that require a bulky, non-nucleophilic base to promote, for example, dehydrohalogenations or certain condensation reactions. Furthermore, its conjugate acid could function as a bulky Brønsted acid catalyst.

Oxidative and Reductive Reactivity of the Dibenzylamine Framework

The reactivity of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- towards oxidation and reduction is largely dictated by the electron-rich aromatic rings and the benzylic C-N and C-H bonds. youtube.comyoutube.com

Oxidative Reactivity: The dibenzylamine framework is susceptible to oxidation at several sites.

Aromatic Ring Oxidation: The six electron-donating methoxy groups make the phenyl rings exceptionally electron-rich and thus highly prone to oxidation. youtube.com One-electron oxidation can lead to the formation of a radical cation, which can be stabilized by the methoxy groups. Strong oxidizing agents can lead to ring cleavage or the formation of quinone-like structures.

Nitrogen Oxidation: The lone pair on the nitrogen atom can be oxidized to form an aminium radical cation or, with stronger oxidants, a nitroxide.

Benzylic C-H Oxidation: The benzylic C-H bonds are activated and can be oxidized to form an iminium ion, which can then be hydrolyzed to yield 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxybenzylamine (B102388).

Reductive Reactivity: The primary reductive transformation for dibenzylamines is the cleavage of the carbon-nitrogen bonds.

Hydrogenolysis: The benzyl-nitrogen bonds are susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This reaction would reductively cleave the molecule to yield toluene (B28343) and 3,4,5-trimethoxytoluene (B53474) derivatives, or under different conditions, could produce 3,4,5-trimethoxybenzylamine or fully cleave to ammonia (B1221849). The dibenzyl protecting group is often removed under such conditions in synthetic chemistry. nih.gov

Ring Reduction: The electron-rich aromatic rings are generally resistant to reduction. Reactions like the Birch reduction, which typically reduce electron-deficient rings, would be ineffective. Reduction of the aromatic rings would require very harsh conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- are centered on the basicity of the lone pair of electrons on the nitrogen atom. libretexts.orgbu.edu

Acid-Base Equilibria: The amine acts as a Brønsted-Lowry base, accepting a proton to form a dibenzylammonium ion. chemrevise.org The basicity of this amine is significantly enhanced compared to unsubstituted dibenzylamine due to the powerful electron-donating effect of the six methoxy groups. These groups increase the electron density on the nitrogen, making the lone pair more available to accept a proton. This results in a higher pKa value for its conjugate acid. While the exact pKa is not documented, it can be predicted to be substantially higher than that of dibenzylamine. Two species that differ by only a proton constitute a conjugate acid–base pair. libretexts.org

Table 3: Estimated pKa Values of Conjugate Acids for Various Amines at 25°C.
AmineStructureApproximate pKa of Conjugate Acid (BH⁺)
AmmoniaNH₃9.25
Benzylamine (B48309)C₆H₅CH₂NH₂9.34
Dibenzylamine(C₆H₅CH₂)₂NH~8.0
Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- ((CH₃O)₃C₆H₂CH₂)₂NH>9.0 (Predicted)

Proton Transfer Dynamics: Proton transfer to and from the nitrogen atom is a fundamental dynamic process. youtube.com The rate of proton transfer can be influenced by several factors.

Kinetics: The protonation of the nitrogen is typically a very fast, diffusion-controlled process when a strong acid is used.

Steric Hindrance: The bulky 3,4,5-trimethoxybenzyl groups create a sterically hindered environment around the nitrogen. This could potentially slow the rate of proton transfer, especially with a bulky acid or base, compared to a less hindered amine. chemrxiv.org

Solvent Effects: The dynamics of proton transfer are highly dependent on the solvent. In protic solvents like water or alcohols, proton transfer is often mediated by solvent molecules through Grotthuss-like mechanisms. In aprotic solvents, the dynamics would be different, relying on direct collision between the acid and base. The rate constants for quenching of excited states by aliphatic amines often correlate with the pKb of the amine, suggesting a proton transfer mechanism. researchgate.net

Systematic Derivatization and Functionalization Strategies of Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

Nitrogen-Centered Functionalization: Alkylation, Acylation, and Sulfonylation Reactions

The secondary amine nitrogen in Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy- is a primary site for functionalization. Standard organic reactions can be employed to introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties.

Alkylation: N-alkylation introduces a third alkyl group to the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide. The reactivity of the alkylating agent is a key factor, with more reactive agents being necessary for sterically hindered substrates. nih.gov

Sulfonylation: The introduction of a sulfonyl group to the nitrogen atom yields a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This functionalization is significant as it replaces the hydrogen on the nitrogen with a strongly electron-withdrawing sulfonyl group, which can influence the conformation and electronic properties of the molecule.

The following table summarizes these nitrogen-centered functionalization strategies.

Reaction TypeReagent ClassProduct ClassKey Features
Alkylation Alkyl halides (e.g., CH₃I)Tertiary AmineIncreases steric bulk around nitrogen; retains basicity.
Acylation Acyl chlorides (e.g., CH₃COCl), AnhydridesAmideConverts basic amine to neutral amide; introduces carbonyl group.
Sulfonylation Sulfonyl chlorides (e.g., TsCl)SulfonamideIntroduces a strong electron-withdrawing group; removes nitrogen basicity.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Benzyl (B1604629) Rings

The two phenyl rings of the dibenzylamine are heavily substituted with electron-donating methoxy (B1213986) groups, rendering them highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu The substitution pattern—3,4,5-trimethoxy—dictates the regioselectivity of these reactions. The methoxy groups are ortho-, para-directing activators. libretexts.org In this specific arrangement, the positions C2 and C6 on each ring are sterically accessible and electronically activated by the adjacent methoxy groups, making them the most probable sites for substitution.

Common SEAr reactions applicable to this substrate include:

Halogenation: Introduction of bromine or chlorine using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can proceed under mild conditions due to the high activation of the rings.

Nitration: The use of standard nitrating agents (e.g., HNO₃/H₂SO₄) must be carefully controlled to prevent over-reaction or oxidative degradation of the electron-rich rings.

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic rings can introduce new carbon-carbon bonds. thermofisher.comlibretexts.org However, Friedel-Crafts alkylation can be prone to polyalkylation, especially on such an activated system. libretexts.orglibretexts.org Friedel-Crafts acylation is generally more controllable, introducing a ketone functionality that deactivates the ring to further substitution. organicchemistrytutor.com

The regiochemical outcome of these reactions is summarized in the table below.

Reaction TypeTypical ReagentElectrophile (E⁺)Expected Substitution Position(s)
Bromination Br₂ / Lewis Acid or NBSBr⁺C2 and/or C6
Nitration HNO₃ / H₂SO₄NO₂⁺C2 and/or C6
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺C2 and/or C6

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halogenated Analogues

Following the successful halogenation of the aromatic rings as described in the previous section, the resulting aryl halides serve as excellent precursors for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com By converting a C-X bond (where X is typically Br or I) into a C-C or C-Y bond, a wide array of complex derivatives can be synthesized. nih.gov

Several key cross-coupling reactions can be envisioned for the halogenated analogues of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-:

Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester to form a biaryl linkage.

Heck Coupling: Coupling of the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.

Negishi Coupling: Involves the use of an organozinc reagent as the coupling partner. nih.gov

Hiyama Coupling: Utilizes an organosilicon compound for the cross-coupling process. nih.gov

These reactions typically require a palladium catalyst, a ligand, a base, and an appropriate solvent system, with the specific conditions depending on the chosen coupling partners. organic-chemistry.org

Coupling ReactionCoupling PartnerBond Formed (Ar-Y)Typical Catalyst/Ligand System
Suzuki-Miyaura R-B(OH)₂Ar-R (Aryl, Alkyl)Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand
Heck AlkeneAr-C=CPd(OAc)₂ / PPh₃
Sonogashira Terminal AlkyneAr-C≡C-RPdCl₂(PPh₃)₂ / CuI
Negishi R-Zn-XAr-RPd(PPh₃)₄
Hiyama R-Si(OR')₃Ar-RPd(OAc)₂ / Ligand

Synthesis of Polymeric Structures and Supramolecular Assemblies Incorporating the Dibenzylamine Moiety

The unique structural and functional attributes of the Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- moiety make it an attractive building block for the construction of macromolecules and self-assembling systems.

Polymeric Structures: To incorporate this molecule into a polymer backbone, it must first be converted into a suitable monomer containing at least two reactive functional groups. This can be achieved through various derivatization strategies. For instance, selective di-acylation of a di-amino analogue or using a dicarboxylic acid derivative of the core structure could allow for its use in polycondensation reactions to form polyamides or polyesters. nih.govresearchgate.net Chemical oxidative polymerization is another common method for synthesizing certain types of polymers. mdpi.com The synthesis of aromatic polyimides, known for their thermal stability, often involves the polycondensation of diamines and dianhydrides. mdpi.com

Potential Monomer TypeCo-monomerPolymerization MethodResulting Polymer Class
Dicarboxylic Acid DerivativeDiaminePolycondensationPolyamide
Diamine DerivativeDicarboxylic Acid or Diacyl ChloridePolycondensationPolyamide
Dihalide DerivativeDiboronic AcidSuzuki PolycondensationConjugated Polymer
Diol DerivativeDiisocyanatePolyadditionPolyurethane

Advanced Spectroscopic and Computational Characterization of Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy- in solution. Due to the molecule's C2v symmetry, a simplified spectrum is anticipated.

¹H NMR: The proton NMR spectrum is expected to feature distinct signals corresponding to the different proton environments. The aromatic protons on the two equivalent phenyl rings should appear as a sharp singlet, integrating to 4H, with an expected chemical shift around 6.5-6.6 ppm. The six methoxy (B1213986) groups are divided into two sets: the four groups at the 3, 5, 3', and 5' positions are chemically equivalent and should produce a singlet integrating to 12H around 3.7-3.8 ppm. The two methoxy groups at the 4 and 4' positions will appear as a separate singlet, integrating to 6H, typically at a slightly different shift, perhaps around 3.8-3.9 ppm. The four benzylic protons of the two CH₂ groups are also equivalent and will give rise to a singlet integrating to 4H, likely in the range of 3.7-3.8 ppm. The N-H proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will similarly reflect the molecule's symmetry. Key predicted signals include the benzylic carbon (around 50-55 ppm), the methoxy carbons (in the 55-61 ppm range), and several signals for the aromatic carbons, including quaternary and protonated carbons between 105 and 155 ppm. researchgate.netrsc.orgchemicalbook.com

Conformation and Dynamics: The molecule possesses considerable conformational flexibility due to rotation around the C-N and Ar-CH₂ bonds. Variable-temperature (VT) NMR studies could provide insight into the dynamics of these rotations. At low temperatures, the rotation might slow sufficiently on the NMR timescale, leading to the broadening or splitting of signals, particularly the aromatic and benzylic resonances, as the molecule adopts a preferred, less symmetric conformation.

Proton Type Predicted ¹H Chemical Shift (ppm) Multiplicity Integration
Aromatic (H-2,6,2',6')6.5 - 6.6Singlet4H
Benzylic (CH₂)3.7 - 3.8Singlet4H
Methoxy (C4,4'-OCH₃)3.8 - 3.9Singlet6H
Methoxy (C3,5,3',5'-OCH₃)3.7 - 3.8Singlet12H
Amine (N-H)VariableBroad Singlet1H

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

For Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, with a molecular formula of C₂₀H₂₇NO₆, the calculated monoisotopic mass is 377.1838 g/mol . The molecular ion peak [M]⁺• would be expected at m/z 377.

Fragmentation Pathway: Under electron ionization (EI) conditions, the most prominent fragmentation pathway is anticipated to be the cleavage of the C-N bond, which is alpha to the phenyl ring (benzylic cleavage). This process is highly favored as it leads to the formation of a resonance-stabilized 3,4,5-trimethoxybenzyl cation. This fragment is expected to be the base peak or one of the most intense peaks in the spectrum.

Primary Fragmentation: Loss of a 3,4,5-trimethoxybenzyl radical to form the 3,4,5-trimethoxybenzyl cation at m/z 181 . C₂₀H₂₇NO₆⁺• → [C₁₀H₁₃O₃]⁺ + C₁₀H₁₄NO₃•

Further fragmentation of the m/z 181 ion could occur through the sequential loss of neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxy groups. A similar fragmentation pattern is observed for 3,4,5-trimethoxybenzylamine (B102388), which shows a prominent peak corresponding to the loss of the amine group. nih.gov

Isotopic Profiling: High-resolution mass spectrometry (HRMS) would allow for precise mass determination, confirming the elemental composition. The isotopic pattern of the molecular ion would show a small M+1 peak (approximately 22.1% of the M peak) due to the natural abundance of ¹³C, and a smaller M+2 peak.

m/z Proposed Fragment Formula Notes
377Molecular Ion [M]⁺•[C₂₀H₂₇NO₆]⁺•Expected parent ion.
1813,4,5-Trimethoxybenzyl cation[C₁₀H₁₃O₃]⁺Likely base peak due to benzylic cleavage and resonance stabilization.
196[M - C₁₀H₁₃O₃]⁺•[C₁₀H₁₄NO₃]⁺•Ion resulting from the loss of a 3,4,5-trimethoxybenzyl radical.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of functional groups.

Key Vibrational Modes:

N-H Stretch: As a secondary amine, a single, relatively weak N-H stretching vibration is expected in the region of 3310-3350 cm⁻¹. orgchemboulder.com The weakness of this band is characteristic of secondary amines compared to the stronger, paired bands of primary amines.

C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and OCH₃ groups will be observed in the 2830-2990 cm⁻¹ range.

Aromatic C=C Stretches: Bands corresponding to the carbon-carbon stretching vibrations within the aromatic rings are expected in the 1500-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-O Stretches: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) are anticipated. These typically appear as two distinct, intense absorptions around 1230-1250 cm⁻¹ (asymmetric stretch) and 1110-1130 cm⁻¹ (symmetric stretch). researchgate.net

C-N Stretch: The C-N stretching vibration for this type of aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Hydrogen Bonding Analysis: The presence of the N-H group as a hydrogen bond donor and the numerous methoxy oxygen atoms as potential acceptors allows for the possibility of weak intra- or intermolecular hydrogen bonding. An intramolecular N-H···O interaction with one of the ortho-methoxy groups could lead to a slight broadening and red-shifting (lowering of frequency) of the N-H stretching band. In the solid state or in concentrated solutions, intermolecular N-H···O or N-H···N hydrogen bonds could also be formed, which would be detectable by shifts in the N-H vibrational frequency. researchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch3310 - 3350Weak
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2830 - 2990Medium
Aromatic C=C Stretch1500 - 1600Medium-Strong
Asymmetric Ar-O-C Stretch1230 - 1250Strong
Symmetric Ar-O-C Stretch1110 - 1130Strong
C-N Stretch1250 - 1335Medium

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (Circular Dichroism) of Derivatives

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is dominated by the π → π* transitions of the two 3,4,5-trimethoxy-substituted benzene (B151609) chromophores. Compared to unsubstituted dibenzylamine, the presence of six electron-donating methoxy groups is expected to cause a significant bathochromic (red) shift in the absorption maxima. The primary absorption bands, analogous to the B-band (~260 nm) and E-band (~210 nm) of benzene, will be shifted to longer wavelengths and show increased intensity (hyperchromic effect). Predicted absorption maxima would be in the range of 270-280 nm.

Chiroptical Studies (Circular Dichroism): Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- itself is an achiral molecule and therefore will not exhibit a circular dichroism (CD) signal. It lacks a stereocenter and possesses a plane of symmetry. However, chiroptical studies would become highly relevant for chiral derivatives. If a chiral center were introduced, for example by substitution at one of the benzylic carbons or by attaching a chiral group to the nitrogen atom, the resulting enantiomers would produce mirror-image CD spectra. CD spectroscopy could then be used to determine the absolute configuration of the stereocenters and to study conformational preferences of the chiral molecule in solution.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography would provide definitive, high-resolution information on the solid-state three-dimensional structure of the molecule. This technique would precisely determine bond lengths, bond angles, and the conformation adopted by the molecule in the crystal lattice.

Conformation: The molecule's high degree of flexibility, with multiple rotatable single bonds (Ar-CH₂, CH₂-N), suggests that it could adopt various conformations. The crystal structure of the related N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine reveals a specific, twisted conformation in the solid state. researchgate.net A similar analysis for the title compound would reveal the torsion angles defining the relative orientation of the two benzyl (B1604629) groups with respect to the central nitrogen atom. It is also possible that the compound could exhibit conformational polymorphism, where different crystal packing arrangements lead to different molecular conformations.

Computational Chemistry Approaches:

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to complement and predict the experimental findings. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), a wide range of molecular properties can be accurately calculated. mdpi.comresearchgate.net

Electronic Structure and Stability: DFT calculations can be used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. By exploring the potential energy surface, the relative stabilities of different conformers (rotamers) can be determined. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic properties. The HOMO is expected to be localized on the electron-rich aromatic rings and the nitrogen lone pair, while the LUMO would likely be distributed over the π* system of the rings. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.

Reactivity Prediction: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. The MEP map would highlight the electron-rich regions (negative potential) around the methoxy oxygen atoms and the nitrogen atom, identifying them as sites for electrophilic attack. Conversely, the N-H proton would be an electron-poor region (positive potential), indicating its role as a hydrogen bond donor. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com These computational approaches provide a theoretical framework for understanding the structural and electronic characteristics of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-.

Computational Method Predicted Information Application
Geometry Optimization3D structure, bond lengths/angles, conformer energiesPredict most stable structure, understand conformational preferences.
Frequency CalculationVibrational frequencies and intensitiesAid in assignment of experimental IR/Raman spectra.
Frontier Molecular Orbitals (HOMO/LUMO)Orbital energies, energy gap, electron density distributionPredict reactivity, electronic transitions (UV-Vis), and ionization potential.
Molecular Electrostatic Potential (MEP)Map of charge distributionIdentify sites for electrophilic/nucleophilic attack and hydrogen bonding.
NMR CalculationPredicted ¹H and ¹³C chemical shiftsAssist in the assignment of experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and the influence of the surrounding solvent.

For a flexible molecule such as Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, with its numerous rotatable bonds, MD simulations are invaluable for exploring the vast conformational space. The simulations can identify low-energy conformations, the transitions between them, and the dynamics of the methoxy groups and the benzylamine (B48309) core. This understanding is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties.

Conformational Landscapes:

The conformational landscape of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- would be primarily determined by the rotational barriers around the C-N and C-C bonds of the dibenzylamine backbone, as well as the orientations of the six methoxy groups on the phenyl rings. The bulky nature of the 3,4,5-trimethoxybenzyl groups would likely lead to significant steric hindrance, influencing the preferred spatial arrangement of the molecule.

In a hypothetical MD simulation, one could expect to observe a variety of folded and extended conformations. The relative populations of these conformers would be dependent on the intricate balance of intramolecular forces, including van der Waals interactions and electrostatic forces. The following table illustrates a hypothetical distribution of major conformers at a given temperature, based on principles of conformational analysis.

ConformerDihedral Angle (C-N-C-C)Relative Population (%)Key Intramolecular Interactions
Gauche~60°45Steric hindrance between benzyl rings is minimized.
Anti~180°35Extended conformation, potential for intermolecular interactions.
Eclipsed~0°20Higher energy due to steric clash between benzyl rings.

Solvent Effects:

The choice of solvent can have a profound impact on the conformational preferences of a molecule. MD simulations can explicitly model the interactions between the solute (Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-) and the solvent molecules. This allows for the investigation of how different solvent environments, from nonpolar to polar, can shift the conformational equilibrium.

For instance, in a polar solvent like water, conformations that expose the polar methoxy groups to the solvent would be favored, potentially leading to a more extended structure. Conversely, in a nonpolar solvent, conformations that minimize the exposure of polar groups and maximize intramolecular interactions might be more prevalent. The aggregation of similar polycyclic aromatic compounds has been shown to be sensitive to solvent composition, a phenomenon that could also be explored for the title compound. researchgate.netbohrium.com

The following table provides a hypothetical representation of how the dominant conformer might change with solvent polarity.

SolventDielectric ConstantDominant ConformerRationale
Hexane1.9GaucheFavors intramolecular interactions and a more compact structure.
Dichloromethane9.1Gauche/Anti MixIntermediate polarity allows for a balance of conformations.
Water80.1AntiMaximizes solvation of polar methoxy groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Reactivity and Interactions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties, including reactivity. These models are particularly useful for predicting the properties of new or uncharacterized compounds.

For Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, QSPR models could be developed to predict its non-biological reactivity, such as its susceptibility to oxidation or its interaction with other chemical species. The development of a QSPR model typically involves the following steps:

Data Set Collection: A dataset of molecules with known reactivity data is compiled. For predicting the reactivity of an aromatic amine like the title compound, this dataset would ideally consist of a diverse set of substituted dibenzylamines or related aromatic amines.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

Predicting Non-Biological Reactivity:

The reactivity of aromatic amines is often related to their ease of oxidation. acs.org QSPR models for predicting the oxidation potential of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- could be developed using descriptors such as the highest occupied molecular orbital (HOMO) energy, ionization potential, and various electronic and steric parameters. The electron-donating nature of the six methoxy groups would be expected to increase the electron density on the aromatic rings and the nitrogen atom, likely making the molecule more susceptible to oxidation compared to unsubstituted dibenzylamine.

The following table presents a hypothetical QSPR model for predicting the first oxidation potential of substituted dibenzylamines, illustrating the types of descriptors that could be employed.

DescriptorCoefficientDescription
HOMO Energy-0.85Higher HOMO energy correlates with easier electron removal (oxidation).
Sum of Hammett constants (σ)-0.25Reflects the electronic effect of substituents on the aromatic rings.
Steric Hindrance Parameter0.15Accounts for the accessibility of the reactive sites.

Predicting Non-Biological Interactions:

QSPR models can also be used to predict how a molecule will interact with other substances, for example, its partitioning between different phases or its binding affinity to a surface. Descriptors related to molecular size, shape, polarity, and hydrogen bonding capacity would be important in such models. For Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, its large size and the presence of multiple oxygen atoms (potential hydrogen bond acceptors) would be key factors influencing its intermolecular interactions.

A hypothetical QSPR model to predict the octanol-water partition coefficient (logP), a measure of hydrophobicity, is shown below.

DescriptorCoefficientDescription
Molecular Volume0.02Larger molecules tend to be more lipophilic.
Number of Hydrogen Bond Acceptors-0.10Increases hydrophilicity.
Polar Surface Area-0.05A measure of the surface area contributed by polar atoms.

By applying these advanced computational techniques, a comprehensive understanding of the conformational behavior, solvent effects, and non-biological reactivity of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- can be achieved, even in the absence of extensive experimental data. These methods provide a powerful framework for the in-silico characterization of complex molecules.

Theoretical Chemistry and Electronic Structure of Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy- are not available in the reviewed literature. Similarly, detailed charge distribution analyses, such as Mulliken or Natural Bond Orbital (NBO) population analyses, have not been published for this compound.

Electrostatic Potential Surface Mapping and Nucleophilic/Electrophilic Sites

A molecular electrostatic potential (MEP) map for Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- has not been published. Consequently, a definitive identification of its most electron-rich (nucleophilic) and electron-poor (electrophilic) sites based on computational mapping is not possible.

Conformer Analysis and Energy Minimization Studies

There are no published studies on the conformational analysis or potential energy surface scans of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-. Information regarding the relative energies of different conformers and the global energy minimum structure is therefore unavailable.

Aromaticity Analysis of the Methoxy-Substituted Phenyl Rings

Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), have not been calculated for the 3,4,5-trimethoxyphenyl rings within this specific dibenzylamine structure.

Intramolecular and Intermolecular Hydrogen Bonding Networks

While the structure contains a secondary amine group that can act as a hydrogen bond donor and oxygen atoms in the methoxy (B1213986) groups that can act as acceptors, specific studies detailing the intramolecular and intermolecular hydrogen bonding networks of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- are absent from the literature.

Exploration of Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy in Advanced Materials Science Applications

Role in Optoelectronic Materials Development, Including Organic Light-Emitting Diodes (OLEDs) and Charge Transport Layers

The design of organic molecules for optoelectronic applications often relies on a "donor-acceptor" architecture to tune the energy levels and facilitate efficient charge injection and transport. The electron-rich nature of the methoxy-substituted phenyl rings in Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy- suggests its potential as an electron-donating component. In theory, this could be leveraged in materials for Organic Light-Emitting Diodes (OLEDs) or as part of charge transport layers.

However, a comprehensive review of the current scientific literature reveals a lack of specific studies on Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- for these applications. While related structures, such as derivatives of diphenylamine (B1679370) and triphenylamine, have been investigated for their optoelectronic properties, direct research findings on the hexamethoxy dibenzylamine compound are not presently available. The functional groups on these types of amine derivatives are known to influence the energy levels of the materials, which in turn affects the color of the emitted light in OLEDs. mdpi.com

Table 1: Potential vs. Documented Role in Optoelectronics

Feature Theoretical Potential Documented Research Findings
Electron-Donating Properties The six methoxy (B1213986) groups suggest strong electron-donating character, potentially useful for hole transport layers. No specific studies on Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- as a hole transport material have been found.
Application in OLEDs Could theoretically be incorporated into emitter or host materials. There is no available literature detailing the synthesis or performance of OLEDs using this specific compound.

| Charge Transport Layers | The aromatic and amine structure suggests potential for charge transport. | No experimental data on the charge mobility or transport properties of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- is currently published. |

Integration into Polymer Science for Functional Coatings and Resins

The incorporation of specific functional molecules into polymer backbones or as additives is a common strategy to develop functional coatings and resins with tailored properties such as adhesion, corrosion resistance, or specific optical characteristics. The structure of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- could potentially be integrated into polymer chains, for instance, through reactions involving the secondary amine group.

Despite this theoretical potential, a thorough search of the literature does not yield specific examples of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- being used in the formulation of functional coatings or resins. While research on functional polymer coatings is extensive, covering areas from anti-fog coatings to biomedical applications, the use of this particular hexamethoxy derivative is not documented. mdpi.commdpi.com

Application in Sensing Platforms and Chemosensors for Molecular Recognition

Chemosensors often operate on the principle of a host molecule selectively binding to a target analyte, resulting in a detectable signal. The design of the host molecule is critical for achieving high sensitivity and selectivity. The methoxy groups and the nitrogen atom in Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- could potentially act as binding sites for specific ions or molecules.

At present, there is no published research detailing the application of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- in the development of sensing platforms or chemosensors. The available information on this compound is largely limited to chemical supplier databases, which provide basic physical and chemical properties but no application-specific data.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Dibenzylamine Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. For a molecule to act as a ligand in this context, it typically requires coordination sites, such as carboxylate or pyridyl groups, that can bind to the metal centers.

Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- in its native form lacks the typical functional groups required to act as a robust linker for the formation of stable MOFs or coordination polymers. While it is conceivable to chemically modify the molecule to introduce such functionalities, there are no reports in the scientific literature of this compound or its derivatives being used for the synthesis of MOFs or coordination polymers.

Precursor for Advanced Catalytic Systems in Non-Biological Processes

The development of novel catalysts is a cornerstone of modern chemistry. Organic molecules can serve as precursors to catalysts, either by being transformed into the active catalytic species or by acting as ligands that modify the properties of a metallic catalyst.

A review of the available research indicates that there are no studies reporting the use of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- as a precursor for advanced catalytic systems in non-biological processes. The potential of this compound in the field of catalysis remains an unexplored area of research.

Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy As a Strategic Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Structurally Diverse Nitrogen-Containing Heterocycles

No specific examples were found in the scientific literature of Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy- being used as a key intermediate for the synthesis of nitrogen-containing heterocycles. General methods for heterocycle synthesis are abundant, often involving condensation reactions, cycloadditions, or metal-catalyzed cross-couplings, but none specifically utilize this starting material. beilstein-journals.orgbeilstein-journals.org

Precursor for Macrocyclic and Supramolecular Host Molecules

The use of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- as a precursor for macrocyclic or supramolecular host molecules is not described in the available literature. The synthesis of macrocycles is a sophisticated field employing strategies like ring-closing metathesis or high-dilution cyclization, but this specific building block has not been reported as a component in such constructions. nih.gov

Component in Multi-Component Reactions for Constructing Complex Scaffolds

A thorough search did not yield any instances of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- participating in multi-component reactions (MCRs). MCRs, such as the Ugi or Passerini reactions, are powerful tools for rapidly building molecular complexity, but the involvement of this particular secondary amine has not been documented. nih.govmdpi.com

Utility in the Synthesis of Analogues of Natural Products (excluding biological activity studies)

There is no available research demonstrating the use of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- in the synthesis of natural product analogues. While the 3,4,5-trimethoxyphenyl unit is a feature of many natural products like podophyllotoxin, the title compound itself is not reported as a starting material or intermediate in synthetic routes toward their analogues. nih.govbeilstein-journals.org

Emerging Research Trajectories and Future Prospects for Dibenzylamine, 3,4,5,3 ,4 ,5 Hexamethoxy

Development of Novel and More Efficient Synthetic Pathways

The synthesis of highly substituted benzylamines is an area of continuous improvement, moving beyond traditional multi-step procedures toward more streamlined and efficient methodologies. Research into the synthesis of related amine compounds has highlighted several promising strategies that could be adapted for the production of Dibenzylamine (B1670424), 3,4,5,3',4',5'-hexamethoxy-.

Modern synthetic chemistry emphasizes atom economy and procedural simplicity. rsc.org Methodologies such as one-pot, multi-component reactions are being developed for various amine syntheses, which reduce waste and simplify workup procedures. nih.gov For instance, the synthesis of highly functionalized piperidines has been achieved in water at room temperature using recyclable, non-toxic catalysts. nih.gov Another approach involves the direct transformation of lignin (B12514952) model compounds into benzylamines, utilizing a strategy that combines dehydrogenation, hydrogenolysis, and reductive amination over a Palladium/carbon (Pd/C) catalyst. cas.cnnih.gov

Future synthetic routes for Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- could leverage similar principles. A prospective pathway might involve the reductive amination between 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxybenzylamine (B102388), optimized with novel catalytic systems to improve yield and selectivity. The development of such pathways focuses on minimizing protection/deprotection steps and utilizing milder reaction conditions.

Table 1: Comparison of Hypothetical Synthetic Approaches for Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-

FeatureClassical Approach (e.g., Alkylation)Modern Catalytic Approach
Primary Reaction N-alkylation of a primary amine with an alkyl halideReductive amination or direct coupling
Catalyst Often requires stoichiometric baseCatalytic amounts of transition metals (e.g., Pd, Rh) or organocatalysts
Reaction Steps Potentially multiple steps including protection/deprotectionOften achievable in a single "one-pot" step
Byproducts Formation of salt byproductsMinimal byproducts, often just water
Efficiency Moderate yields, potential for over-alkylationHigh yields and selectivity with optimized catalysts

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics, intermediate formation, and byproduct generation is critical for optimizing synthetic processes. Traditional offline analysis methods (e.g., TLC, GC-MS after quenching) provide only snapshots in time. The current trend is toward in-situ, real-time monitoring, which allows for dynamic and comprehensive analysis of a reaction as it occurs. mpg.de

Several advanced analytical techniques are being adapted for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : The use of flow NMR systems allows for continuous monitoring of chemical reactions. rsc.orgrsc.org By circulating the reaction mixture through an NMR probe, researchers can track the consumption of reactants and the formation of products and intermediates in real-time. rsc.org This provides valuable kinetic data and mechanistic insights that are difficult to obtain otherwise. mpg.de A stopped-flow benchtop NMR system, for example, can provide quantitative data for reactions that are otherwise challenging to monitor. rsc.org

Mass Spectrometry (MS) : Techniques like Direct Analysis in Real Time (DART) mass spectrometry enable the rapid analysis of reaction mixtures under ambient conditions with minimal sample preparation. nih.govresearchgate.net DART-MS can provide nearly instantaneous molecular weight confirmation of reactants and products, making it a powerful tool for quickly tracking the progress of a synthesis. nih.gov

Spectroscopic Methods : Other techniques such as Infrared (IR) and Raman spectroscopy are also employed for real-time analysis. rsc.orgnih.gov Raman spectroscopy, in particular, is non-destructive and can provide key structural information about molecules in a reaction mixture. nih.gov

For the synthesis of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, these techniques could be used to precisely determine the optimal reaction endpoint, identify transient intermediates, and quantify the formation of impurities, leading to improved process control and higher purity of the final product.

Table 2: Application of Real-Time Monitoring Techniques to Dibenzylamine Synthesis

TechniqueInformation ProvidedPotential Benefit for Synthesis Optimization
Flow NMR Quantitative concentration of reactants, products, and intermediates over time.Precise determination of reaction kinetics and mechanism; optimization of reaction time.
DART-MS Rapid detection of molecular ions of key species.Quick confirmation of product formation and detection of byproducts; high-throughput screening.
In-situ IR/Raman Monitoring of functional group changes (e.g., C=O to C-N).Tracking conversion of starting materials; ensuring reaction completion.

Artificial Intelligence and Machine Learning in Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- Research

The application of ML to the synthesis of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- could manifest in several ways:

Reaction Optimization : ML algorithms, particularly Bayesian optimization and deep reinforcement learning, can be used to explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading, solvent choice) to find the optimal conditions for maximizing yield and minimizing impurities. acs.orgnih.gov This data-driven approach can significantly reduce the number of experiments required compared to traditional one-variable-at-a-time methods. mdpi.comacs.org

Synthesis Planning : Computer-assisted synthesis planning (CASP) tools use AI to devise retrosynthetic routes for target molecules. mdpi.com By training on vast databases of known reactions, these models can propose efficient and novel synthetic pathways that a human chemist might overlook. digitellinc.com

Catalyst Design : AI is also being used to design new catalysts with enhanced activity and selectivity. cas.cn By learning structure-property relationships, ML models can predict the performance of hypothetical catalysts, guiding researchers toward the most promising candidates for a specific transformation, such as the synthesis of substituted dibenzylamines. cas.cn

Integrating these AI and ML tools with automated robotic platforms creates "self-driving" or autonomous laboratories that can design, execute, and analyze experiments in a closed loop, further accelerating the research and development cycle. nih.govyoutube.com

Table 3: Machine Learning Parameters for Optimizing Dibenzylamine Synthesis

Input Parameters (Variables)Target Objectives (Outputs)Machine Learning Model
TemperatureYield (%)Bayesian Optimization
Reaction TimeSelectivity (%)Deep Reinforcement Learning
Catalyst Type & LoadingImpurity ProfileNeural Network
Solvent SystemCost & E-FactorMulti-objective Optimization
Substrate ConcentrationThroughputGaussian Process Regression

Exploration of Sustainable Chemical Processes for Its Production and Utilization

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. nih.gov This involves a holistic approach to the lifecycle of a chemical, from the source of its raw materials to the management of waste.

For Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy-, future research will likely focus on several key areas of sustainability:

Renewable Feedstocks : A major goal of green chemistry is to replace fossil fuel-derived starting materials with renewable alternatives. Lignin, a major component of biomass, is a rich source of aromatic compounds. researchgate.net Research has demonstrated the feasibility of converting lignin-derived compounds into valuable chemicals, including benzylamines. cas.cnnih.govcas.cn Future work could explore pathways to produce the 3,4,5-trimethoxy-substituted aromatic precursors for the target molecule from renewable bio-based sources.

Green Solvents and Catalysts : The development of synthetic methods that operate in environmentally benign solvents, such as water or bio-based solvents, is a high priority. nih.govfau.eu Furthermore, the use of heterogeneous catalysts that can be easily recovered and recycled is crucial for reducing waste and improving the economic viability of a process. cas.cn

Energy Efficiency : Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov Optimizing reactions to proceed at lower temperatures and pressures also contributes to a more sustainable process. fau.eu

By integrating these green chemistry principles, the production of Dibenzylamine, 3,4,5,3',4',5'-hexamethoxy- can be made more efficient, less wasteful, and environmentally responsible. fau.eu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dibenzylamine derivatives, and how can reaction conditions be optimized for high yields?

  • Methodology : Dibenzylamine derivatives are typically synthesized via hydrogenation of benzaldehyde derivatives in the presence of ammonia and platinum-carbon catalysts. For example, a 94% yield was achieved under 5 MPa hydrogen pressure at 110°C for 5 hours . Alternative methods include domino reactions using tertiary skipped diynes and dibenzylamine in methanol under reflux, with purification via flash column chromatography .
  • Data Contradiction : Yields vary with catalyst loading and solvent choice. For instance, copper nanoparticle (CuNP)-mediated reactions show reduced efficiency due to interference in multi-step sequences .

Q. How can the stability and reactivity of dibenzylamine derivatives under varying experimental conditions be assessed?

  • Methodology : Stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reactivity with acids, oxidizers, or chlorides is tested under controlled conditions (e.g., pH 8.9 at 20°C) . Kinetic studies of oxidative pathways (e.g., aerobic oxidation to imines) use UV-vis spectroscopy and gas chromatography to monitor intermediates .

Q. What analytical techniques are critical for characterizing dibenzylamine derivatives?

  • Methodology :

  • Structural Elucidation : NMR (¹H/¹³C) and FT-IR for functional group identification.
  • Purity Assessment : HPLC with UV detection (e.g., 98% purity for tetrabenzylthiuram disulfide) .
  • Crystallography : Single-crystal X-ray diffraction for molecular packing analysis .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of dibenzylamine-derived reactions, such as C–H activation or domino processes?

  • Methodology : Palladium-catalyzed C(sp²)-H activation is used for regioselective functionalization, with selectivity controlled by bulky ligands and solvent polarity (e.g., methanol vs. dichloromethane) . Divergent domino reactions employ ionic intermediates stabilized by dibenzylamine, with cyclohexadienone vs. diamine selectivity dependent on amine concentration and temperature .
  • Data Contradiction : CuNP catalysts reduce atom economy in enaminone synthesis due to dibenzylamine release, necessitating acid-base workup for recovery (80% efficiency) .

Q. What computational tools are effective for predicting the electronic properties and reaction pathways of hexamethoxy-dibenzylamine derivatives?

  • Methodology : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles. Molecular dynamics simulations assess solvent interactions and thermodynamic stability .

Q. How can environmental impacts of dibenzylamine derivatives be mitigated during synthesis and disposal?

  • Methodology : Green chemistry approaches include solvent-free reactions (e.g., triazole-forming protocols) and hydrogen peroxide as an oxidant to minimize hazardous waste . Environmental monitoring via LC-MS quantifies dibenzylamine in wastewater (e.g., shale gas effluents) to guide remediation strategies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.